

ZK756326 Dihydrochloride: A Technical Guide for Immunological Research

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Compound of Interest

Compound Name: ZK756326 dihydrochloride

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Introduction

ZK756326 dihydrochloride is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) with significant implications in immunology, particularly in the context of cancer and inflammatory diseases.^[1] This technical guide provides an in-depth overview of the applications of **ZK756326 dihydrochloride** in immunology research, focusing on its mechanism of action, experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action: A Biased Agonist of CCR8

ZK756326 dihydrochloride functions as a full agonist of CCR8, initiating downstream signaling cascades upon binding.^[2] Its primary mechanism involves the activation of G α i-dependent signaling pathways, leading to a dose-dependent increase in intracellular calcium concentration.^[2] This activity is crucial for its role in mediating cellular responses such as chemotaxis.

Interestingly, **ZK756326 dihydrochloride** is characterized as a biased agonist. This means that it activates a subset of the receptor's signaling pathways, differing from the endogenous ligand, CCL1. While both CCL1 and ZK756326 induce potent calcium mobilization, the cell

migration induced by ZK756326 is independent of G β y signaling, a pathway essential for CCL1-mediated migration. Furthermore, ZK756326 demonstrates a higher efficacy in recruiting β -arrestin 1, a key protein in GPCR desensitization and signaling, and this recruitment occurs independently of G α i signaling.

Applications in Immunology Research

The primary application of **ZK756326 dihydrochloride** in immunology research stems from the specific expression pattern of its target, CCR8. CCR8 is highly expressed on regulatory T cells (Tregs), particularly those infiltrating the tumor microenvironment (TME).[3][4] These tumor-infiltrating Tregs are highly immunosuppressive, and their presence is often correlated with a poor prognosis.[4] Therefore, ZK756326 serves as a valuable chemical tool to investigate the biology of these critical immune cells.

Key research applications include:

- **Studying Regulatory T cell (Treg) Migration:** As a CCR8 agonist, ZK756326 can be used to induce and study the chemotaxis of Tregs.[5][6][7][8] This is particularly relevant for understanding how Tregs are recruited to and retained within the TME.
- **Investigating CCR8 Signaling in Immune Cells:** The biased agonism of ZK756326 allows researchers to dissect the specific downstream signaling pathways of CCR8. By comparing the cellular responses to ZK756326 and CCL1, the distinct roles of G protein-dependent and β -arrestin-dependent signaling can be elucidated.
- **High-Throughput Screening:** As a small molecule agonist, ZK756326 can be utilized in high-throughput screening assays to identify novel CCR8 antagonists with therapeutic potential.

Quantitative Data Summary

The following tables summarize the available quantitative data for **ZK756326 dihydrochloride** in various in vitro assays.

Assay	Parameter	Value	Cell Line	Reference
CCR8 Binding Inhibition	IC50	1.8 μ M	Not specified	[2]
Calcium Mobilization	EC50	1.1 \pm 0.3 μ M	Jurkat.hCCR8	
β -Arrestin 1 Recruitment	EC50	0.4 \pm 0.1 μ M	U2OS.hCCR8	

Experimental Protocols

Calcium Mobilization Assay

This protocol is adapted from studies characterizing CCR8 agonists.

Objective: To measure the ability of **ZK756326 dihydrochloride** to induce intracellular calcium flux in CCR8-expressing cells.

Materials:

- CCR8-expressing cells (e.g., Jurkat cells stably expressing human CCR8)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- **ZK756326 dihydrochloride** stock solution (in DMSO)
- CCL1 (positive control)
- 96-well black, clear-bottom plates
- Fluorescence plate reader with automated injection capabilities

Procedure:

- Cell Preparation:
 - Harvest CCR8-expressing cells and resuspend them in HBSS with 20 mM HEPES at a density of 1×10^6 cells/mL.
 - Add Fluo-4 AM to a final concentration of 2 μ M and Pluronic F-127 to a final concentration of 0.02%.
 - Incubate the cells for 30 minutes at 37°C in the dark.
 - Wash the cells twice with HBSS with 20 mM HEPES to remove excess dye and resuspend in the same buffer at 2×10^6 cells/mL.
- Assay Performance:
 - Pipette 100 μ L of the cell suspension into each well of a 96-well plate.
 - Prepare serial dilutions of **ZK756326 dihydrochloride** and CCL1 in HBSS with 20 mM HEPES.
 - Place the plate in the fluorescence plate reader and allow it to equilibrate for 5 minutes.
 - Measure the baseline fluorescence for 10-20 seconds.
 - Automatically inject 100 μ L of the agonist solutions and continue to measure fluorescence for 2-3 minutes.
- Data Analysis:
 - The change in fluorescence intensity reflects the change in intracellular calcium concentration.
 - Calculate the response as the peak fluorescence minus the baseline fluorescence.
 - Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Chemotaxis Assay (Transwell Migration)

This is a general protocol for assessing cell migration towards a chemoattractant, which can be adapted for ZK756326.

Objective: To evaluate the ability of **ZK756326 dihydrochloride** to induce the migration of CCR8-expressing immune cells.

Materials:

- CCR8-expressing cells (e.g., primary Tregs or a CCR8-expressing T cell line)
- Transwell inserts (e.g., 5 µm pore size for lymphocytes)
- 24-well companion plates
- Assay medium (e.g., RPMI 1640 with 0.5% BSA)
- **ZK756326 dihydrochloride**
- CCL1 (positive control)
- Cell counting solution (e.g., CellTiter-Glo®) or flow cytometer for cell enumeration

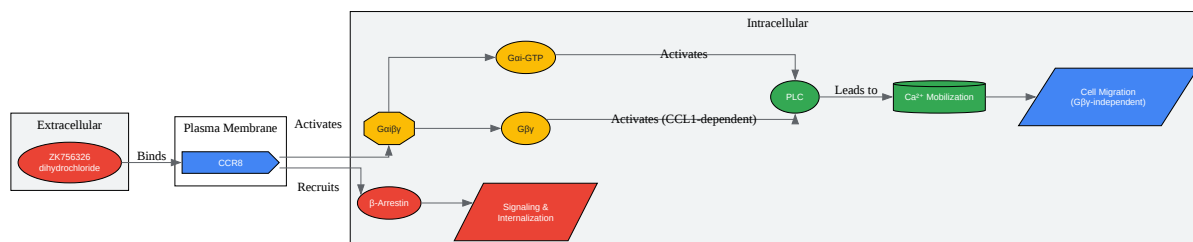
Procedure:

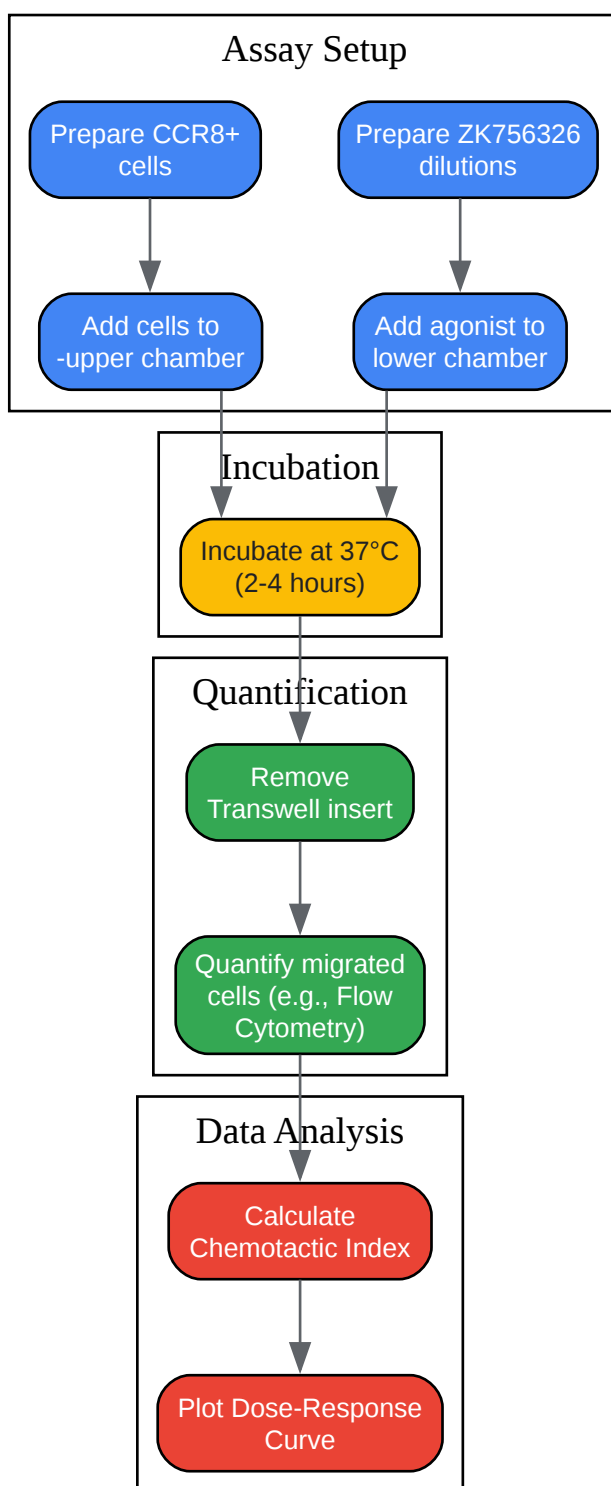
- Assay Setup:
 - Prepare serial dilutions of **ZK756326 dihydrochloride** and CCL1 in the assay medium.
 - Add 600 µL of the chemoattractant solutions to the lower wells of the 24-well plate. Add assay medium alone as a negative control.
 - Resuspend the CCR8-expressing cells in assay medium at a concentration of 1×10^6 cells/mL.
 - Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

- Quantification of Migrated Cells:
 - Carefully remove the Transwell inserts.
 - The number of cells that have migrated to the lower chamber can be quantified in several ways:
 - Luminescence-based: Add a cell counting solution (e.g., CellTiter-Glo®) to the lower wells, incubate as per the manufacturer's instructions, and read the luminescence.
 - Flow Cytometry: Collect the cells from the lower chamber and count them using a flow cytometer for a defined period or by adding counting beads.
- Data Analysis:
 - Calculate the number of migrated cells for each condition.
 - Express the results as a chemotactic index (fold increase in migration over the negative control).
 - Plot the chemotactic index against the agonist concentration to generate a dose-response curve.

Signaling Pathways and Visualizations

ZK756326 dihydrochloride activates CCR8, leading to the dissociation of the G α i and G β γ subunits of the heterotrimeric G protein. The G α i subunit inhibits adenylyl cyclase, while both subunits can activate downstream effectors such as phospholipase C (PLC), leading to an increase in intracellular calcium. Concurrently, ZK756326 promotes the recruitment of β -arrestin, which can initiate G protein-independent signaling and mediate receptor internalization.





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